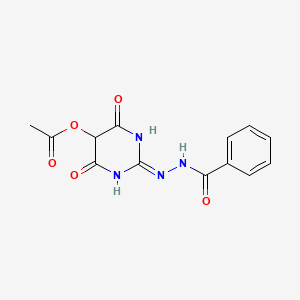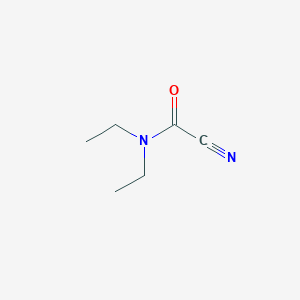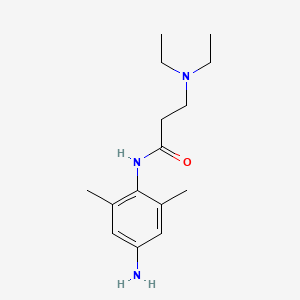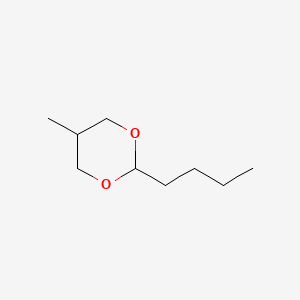
cis-2-Butyl-5-methyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-Butyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . It is a stereoisomer of 1,3-dioxane, characterized by the presence of a butyl group and a methyl group at the 2 and 5 positions, respectively, in a cis configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Butyl-5-methyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale acetalization or ketalization reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: cis-2-Butyl-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
科学研究应用
Chemistry: In chemistry, cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions, such as oxidation, reduction, and substitution, which alter its structure and properties . These reactions can affect the compound’s interaction with biological molecules and its overall activity.
相似化合物的比较
trans-2-Butyl-5-methyl-1,3-dioxane: A stereoisomer with a trans configuration.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: A similar compound with a tert-butyl group instead of a butyl group.
cis-2-Methyl-5-ethyl-1,3-dioxane: A compound with a methyl and ethyl group at the 2 and 5 positions, respectively.
Uniqueness: cis-2-Butyl-5-methyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its stereoisomers and other similar compounds .
属性
CAS 编号 |
41824-28-6 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
InChI 键 |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1OCC(CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


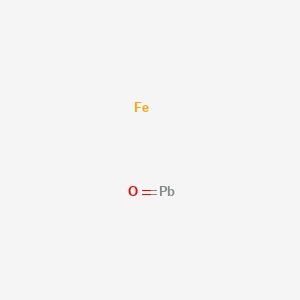
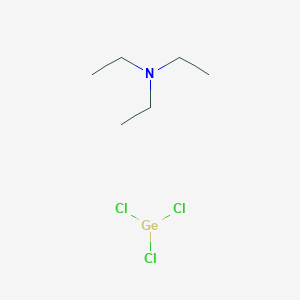

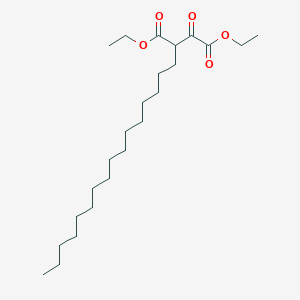
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)
![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
